1-(Phenoxymethyl)-1H-benzotriazole

Catalog No.
S1488599
CAS No.
111198-02-8
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Phenoxymethyl)-1H-benzotriazole

CAS Number

111198-02-8

Product Name

1-(Phenoxymethyl)-1H-benzotriazole

IUPAC Name

1-(phenoxymethyl)benzotriazole

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2

InChI Key

XZWVGFYDCFRPDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2

UV Absorber:

1-(Phenoxymethyl)-1H-benzotriazole, also known as Benzotriazole (BT), is a well-established UV absorber, meaning it absorbs ultraviolet (UV) radiation. This property makes it a valuable additive in various materials to prevent degradation caused by UV exposure. Studies have demonstrated its effectiveness in protecting polymers, such as polyolefins and polyesters, from UV-induced chain scission and discoloration [, ].

Corrosion Inhibitor:

Another application of 1-(Phenoxymethyl)-1H-benzotriazole lies in its ability to inhibit corrosion. Research suggests that it can effectively protect metals, particularly copper and its alloys, from corrosion in various environments, including aqueous solutions and atmospheric conditions [, ]. The mechanism of this inhibition is believed to involve the formation of a protective film on the metal surface, hindering the interaction between corrosive agents and the metal.

Biocide:

Emerging research explores the potential of 1-(Phenoxymethyl)-1H-benzotriazole as a biocide. Studies have shown it exhibits antifungal and antibacterial properties against various microorganisms [, ]. However, further investigation is needed to fully understand its efficacy and safety profile in this application.

Other Potential Applications:

Beyond the aforementioned uses, 1-(Phenoxymethyl)-1H-benzotriazole is being investigated for its potential applications in various fields, including:

  • Flame retardants: Studies suggest it may act as a flame retardant in certain materials [].
  • Medicinal chemistry: Preliminary research explores its potential use in developing new drugs [].

1-(Phenoxymethyl)-1H-benzotriazole is an unsaturated heterocyclic compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol. It features a benzotriazole moiety, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, fused with a phenoxymethyl group. This compound is recognized for its role as a UV absorber and stabilizer, making it valuable in various applications, particularly in the plastics industry to enhance the durability of materials exposed to sunlight .

Synthesis of 1-(Phenoxymethyl)-1H-benzotriazole typically involves the following methods:

  • Direct Alkylation: This method involves the alkylation of 1H-benzotriazole with phenoxymethyl chloride or similar alkylating agents under basic conditions.
  • Condensation Reactions: Another approach includes the condensation of benzotriazole with phenol derivatives in the presence of acid catalysts.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of C-C bonds between benzotriazole and phenoxy groups is also common .

1-(Phenoxymethyl)-1H-benzotriazole has diverse applications, including:

  • UV Stabilization: It is primarily used as a UV absorber in plastics, coatings, and adhesives to prevent degradation from sunlight exposure.
  • Cosmetic Formulations: The compound can be incorporated into sunscreens and skincare products to enhance UV protection.
  • Antimicrobial Agent: Its potential antimicrobial properties make it a candidate for use in pharmaceuticals and agricultural products .

Interaction studies involving 1-(Phenoxymethyl)-1H-benzotriazole focus on its compatibility with various solvents and other chemical compounds. Research indicates that it can form stable complexes with metal ions, which may enhance its efficacy as a stabilizer or antimicrobial agent. Additionally, studies on its interactions with biological systems are necessary to assess its safety and efficacy in medical applications .

Several compounds share structural similarities with 1-(Phenoxymethyl)-1H-benzotriazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
BenzotriazoleBasic benzotriazole structureCommon UV absorber but less effective than derivatives
2-(2-Hydroxyphenyl)benzothiazoleBenzothiazole core with hydroxyl groupExhibits different biological activity compared to benzotriazoles
5-MethylbenzotriazoleMethyl group on benzotriazoleEnhanced solubility but lower UV absorption efficiency
1-HydroxybenzotriazoleHydroxyl group attached to benzotriazoleIncreased reactivity but less stability under UV exposure

The unique feature of 1-(Phenoxymethyl)-1H-benzotriazole lies in its phenoxymethyl substitution, which enhances its stability and effectiveness as a UV absorber compared to simpler benzotriazoles. This substitution allows for improved interactions within polymer matrices, making it particularly valuable in industrial applications .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(Phenoxymethyl)-1H-benzotriazole

Dates

Modify: 2023-08-15

Explore Compound Types